4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline
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Overview
Description
4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline is a complex organic compound featuring multiple functional groups, including fluorine atoms, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core. This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Fluorophenyl Sulfanyl Group: The fluorophenyl sulfanyl group is attached through a nucleophilic aromatic substitution reaction, where a fluorophenyl thiol reacts with the pyrazole intermediate.
Final Coupling with Aniline: The final step involves coupling the pyrazole derivative with 4-fluoroaniline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The sulfanyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: A simpler analogue lacking the pyrazole and sulfanyl groups.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the fluorophenyl sulfanyl and aniline moieties.
4-fluorophenyl sulfide: Contains the sulfanyl group but lacks the pyrazole and trifluoromethyl groups.
Uniqueness
4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and bioavailability, while the pyrazole core provides a versatile scaffold for further functionalization.
This compound’s unique structure makes it a valuable candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
4-fluoro-N-[[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3S/c1-26-17(27-14-8-4-12(20)5-9-14)15(16(25-26)18(21,22)23)10-24-13-6-2-11(19)3-7-13/h2-9,24H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGBJZOFVJXKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=C(C=C2)F)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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